Intermediate Corrosion Inhibition Efficiency vs. 6-Chloro and 6-Methoxy Analogs
In a direct head-to-head comparison of four 6-substituted 2-aminobenzothiazoles as corrosion inhibitors for mild steel in 0.5M H2SO4, the compounds displayed a distinct structure-activity relationship [1]. 2-Amino-6-methylbenzothiazole exhibited intermediate performance, achieving an inhibition efficiency of 82.3% at a concentration of 250 ppm at 35°C [1]. This efficiency was lower than that of the 6-chloro derivative (ACLBT), which reached up to 97% efficiency, but higher than the unsubstituted 2-aminobenzothiazole (ABT) and the 6-methoxy derivative under the same conditions [1].
| Evidence Dimension | Corrosion Inhibition Efficiency (%) |
|---|---|
| Target Compound Data | 82.3% at 250 ppm (35°C) [1] |
| Comparator Or Baseline | 2-Amino-6-chlorobenzothiazole (ACLBT): up to 97% efficiency; 2-Aminobenzothiazole (ABT): lower efficiency; 2-Amino-6-methoxybenzothiazole: lower efficiency [1] |
| Quantified Difference | ~15% lower than ACLBT; higher than ABT and 6-methoxy analog [1] |
| Conditions | Mild steel in 0.5M H2SO4 at 35°C [1] |
Why This Matters
For applications requiring a specific balance between corrosion inhibition and cost or environmental profile, the 6-methyl derivative's intermediate performance offers a potentially more tunable and less hazardous option compared to the highly active but toxic halogenated analog.
- [1] Zucchi, F., & Trabanelli, G. (1997). Technical note: Influence of molecular structure of substituted benzothiazoles on corrosion inhibition and hydrogen permeation through mild steel in sulphuric acid. Corrosion Engineering, Science and Technology, 32(1), 19-22. View Source
